Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

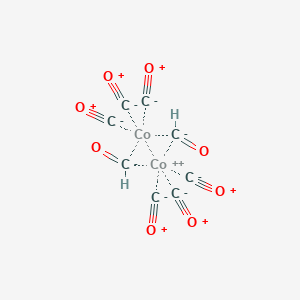

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co), also known as dicobalt octacarbonyl, is a chemical compound with the formula ( \text{C}_8\text{Co}_2\text{O}_8 ). It is a metal carbonyl complex that features two cobalt atoms bridged by two carbonyl (CO) groups, with each cobalt atom also bonded to three terminal carbonyl groups. This compound is notable for its use as a catalyst in various organic reactions and its role in the synthesis of other cobalt-containing compounds .

作用机制

Target of Action

The primary targets of carbon monoxide (CO) are heme-containing proteins such as cytochrome-c oxidase, cytochrome P450, and tryptophan dioxygenase . CO, though chemically inert, acts as a heme iron ligand . The binding affinity of carbon monoxide for hemoglobin is more than 200 times greater than that of oxygen for hemoglobin . Cobalt, on the other hand, has been shown to be involved in the catalytic efficiency of electrochemical carbon monoxide reduction to methanol .

Mode of Action

CO is continuously produced in mammals. The intracellular levels of CO can increase under stressful conditions following induction of HO-1 (heme oxygnase-1), a ubiquitous enzyme responsible for the catabolism of heme . Cobalt phthalocyanine, from the low-spin state (S=1/2) to the high-spin state (S=3/2), induced by molecular conformation change, is responsible for the greatly enhanced CO reduction reaction .

Biochemical Pathways

CO has a diverse array of physiological functions in plants. In response to environmental stress and under specific developmental conditions, endogenous CO production is induced . The biosynthesis, biodistribution, and physiological consequences of carbon monoxide (CO) in humans are intimately linked to the utilization of the heme molecule in vital cellular processes .

Pharmacokinetics

The main function of CO in humans is based on its role in vitamin B12 (cobalamin), the biological reservoir of CO .

Result of Action

CO has been shown to impact the regulation of multiple signaling pathways leading to altered cellular functions . It performs a crucial role in plant growth and development, beginning with germination and ending in the senescence of organs . The anti-inflammatory properties of CO and CO-releasing molecules (CO-RMs) have been demonstrated in a multitude of animal models of inflammation .

Action Environment

Environmental factors such as atmospheric CO2, temperature, precipitation, and radiation can affect the resource availability and carbon allocation . Accumulation of Co in agriculture and humans, due to natural and anthropogenic factors, represents a global problem affecting water quality and human and animal health .

准备方法

Synthetic Routes and Reaction Conditions

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) can be synthesized through the reaction of cobalt salts with carbon monoxide under high pressure. One common method involves the reduction of cobalt(II) salts in the presence of carbon monoxide. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the carbonyl complex .

Industrial Production Methods

Industrial production of cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous flow of carbon monoxide gas over cobalt metal or cobalt salts at high temperatures and pressures. The resulting product is then purified through distillation or sublimation to obtain the desired compound .

化学反应分析

Types of Reactions

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.

Reduction: It can be reduced to form lower oxidation state cobalt complexes.

Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in reactions with cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various ligands for substitution reactions. These reactions often require specific conditions such as controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) depend on the type of reaction. For example:

Oxidation: Cobalt oxides and carbon dioxide.

Reduction: Lower oxidation state cobalt complexes.

Substitution: New cobalt complexes with substituted ligands.

科学研究应用

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions to form aldehydes and ketones. .

Biology: Research into its potential biological applications is ongoing, particularly in the development of cobalt-based drugs and imaging agents.

Medicine: The compound’s catalytic properties are being explored for potential use in pharmaceutical synthesis.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.

相似化合物的比较

Similar Compounds

Cobalt tetracarbonyl dimer: Another cobalt carbonyl complex with a similar structure but different reactivity.

Iron pentacarbonyl: An iron-based carbonyl complex with similar catalytic properties but different metal center.

Nickel tetracarbonyl: A nickel-based carbonyl complex with similar applications in organic synthesis

Uniqueness

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) is unique due to its specific structure and reactivity. The presence of two cobalt atoms bridged by carbonyl groups provides distinct catalytic properties that are not observed in mononuclear carbonyl complexes. This compound’s ability to undergo various types of reactions and its versatility as a catalyst make it a valuable reagent in both research and industrial applications .

属性

IUPAC Name |

carbon monoxide;cobalt;cobalt(2+);methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCQGSQPWPGFIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Co2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-68-1 |

Source

|

| Record name | Cobalt, di-.mu.-carbonylhexacarbonyldi-, (Co-Co) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)